Z-Tyr-Val-Ala-DL-Asp-fluoromethylketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-Tyr-Val-Ala-DL-Asp-fluoromethylketone: is a synthetic compound known for its role as a potent irreversible inhibitor of caspase-1 and caspase-4 . This compound is cell-permeable, making it highly effective in inhibiting these enzymes within cellular environments . It has a molecular weight of 616.64 and a molecular formula of C₃₀H₃₇FN₄O₉ .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Tyr-Val-Ala-DL-Asp-fluoromethylketone involves the coupling of specific amino acids and the introduction of a fluoromethylketone group. The process typically starts with the protection of amino groups using carbobenzoxy (Cbz) groups. The protected amino acids are then sequentially coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: Z-Tyr-Val-Ala-DL-Asp-fluoromethylketone primarily undergoes substitution reactions due to the presence of the fluoromethylketone group. This group is highly reactive and can form covalent bonds with nucleophilic sites on target enzymes .
Common Reagents and Conditions:
Oxidation: The compound is relatively stable under oxidative conditions.
Reduction: It does not typically undergo reduction reactions.
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products: The major products formed from these reactions are covalently modified enzymes, where the fluoromethylketone group has reacted with nucleophilic residues on the enzyme .
Scientific Research Applications
Chemistry: Z-Tyr-Val-Ala-DL-Asp-fluoromethylketone is used in chemical research to study enzyme inhibition and protein interactions. Its ability to form covalent bonds with target enzymes makes it a valuable tool for identifying active sites and understanding enzyme mechanisms .
Biology: In biological research, this compound is used to inhibit caspase-1 and caspase-4, which are involved in the process of apoptosis. By inhibiting these enzymes, researchers can study the pathways and effects of apoptosis in various cell types .
Medicine: this compound has potential therapeutic applications in diseases where apoptosis plays a critical role, such as neurodegenerative diseases and cancer. Its ability to inhibit caspases makes it a candidate for drug development .
Industry: In the pharmaceutical industry, this compound is used in the development of enzyme inhibitors and as a reference compound in quality control processes .
Mechanism of Action
Z-Tyr-Val-Ala-DL-Asp-fluoromethylketone exerts its effects by irreversibly inhibiting caspase-1 and caspase-4. The fluoromethylketone group reacts with the cysteine residue in the active site of these enzymes, forming a covalent bond and rendering the enzyme inactive . This inhibition prevents the cleavage of downstream substrates, thereby blocking the apoptotic pathway .
Comparison with Similar Compounds
Z-Val-Ala-DL-Asp-fluoromethylketone: Another caspase inhibitor with a similar structure but lacking the tyrosine residue.
Z-Val-Ala-Asp-fluoromethylketone: A non-methylated, competitive, and irreversible inhibitor of caspase-1.
Z-Tyr-Val-Ala-Asp (OMe) fluoromethyl ketone: A methylated analog that requires an esterase to hydrolyze the O-methyl ester.
Uniqueness: Z-Tyr-Val-Ala-DL-Asp-fluoromethylketone is unique due to its specific amino acid sequence and the presence of the fluoromethylketone group, which provides high reactivity and specificity towards caspase-1 and caspase-4 . This makes it a valuable tool in both research and potential therapeutic applications.
Properties
Molecular Formula |
C31H37FN4O10 |
---|---|
Molecular Weight |
644.6 g/mol |
IUPAC Name |
6-fluoro-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4,5-dioxohexanoic acid |
InChI |
InChI=1S/C31H37FN4O10/c1-17(2)26(30(44)33-18(3)28(42)34-22(14-25(39)40)27(41)24(38)15-32)36-29(43)23(13-19-9-11-21(37)12-10-19)35-31(45)46-16-20-7-5-4-6-8-20/h4-12,17-18,22-23,26,37H,13-16H2,1-3H3,(H,33,44)(H,34,42)(H,35,45)(H,36,43)(H,39,40)/t18-,22?,23-,26-/m0/s1 |
InChI Key |
OQWPUPYHBJZJGR-CUEUXKTCSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC(CC(=O)O)C(=O)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)C(=O)CF)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.